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Compound of Interest

Compound Name:
3,5-dibromo-1H-pyrrolo[3,2-

b]pyridine

CAS No.: 1190311-07-9

Cat. No.: B3218643

Get Quote

Executive Summary & Nomenclature Correction
Status:3,5-Dibromo-7-azaindole is the "Privileged Scaffold." Verdict: The 7-azaindole core

offers superior kinase binding affinity, solubility, and predictable regioselectivity compared to its

5-azaindole isomer.

⚠ Technical Note on Nomenclature
The query mentions "3,5-dibromo-5-azaindole." This is chemically impossible under standard

IUPAC numbering because in 5-azaindole (1H-pyrrolo[3,2-c]pyridine), position 5 is a nitrogen

atom, which cannot bear a bromine substituent in the neutral state.

Intended Compound:3,5-dibromo-7-azaindole (1H-pyrrolo[2,3-b]pyridine derivative).[1][2][3]

Isomeric Comparison: This guide compares the reactivity of this specific functionalized block

against the 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) to illustrate why the 7-isomer is

dominant in drug discovery.
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Structural & Electronic Landscape
The reactivity differences stem directly from the position of the pyridine nitrogen relative to the

pyrrole nitrogen.

Feature
7-Azaindole (Parent of

Product)
5-Azaindole (Isomer)

IUPAC Name 1H-pyrrolo[2,3-b]pyridine 1H-pyrrolo[3,2-c]pyridine

Nitrogen Position N7 (adjacent to bridgehead) N5 (para to bridgehead C)

Electronic Character
"Purine-like" (H-bond

donor/acceptor pair)
Less "Purine-like"

Solubility High (allows bidentate binding) Moderate to Low

pKa (Conj. Acid) ~4.6 (Pyridine N) ~8.3 (Pyridine N - highly basic)

Key Reactivity
C3 (Electrophilic), C6

(Nucleophilic)

C3 (Electrophilic), C4

(Nucleophilic)

Structural Visualization
The following diagram contrasts the numbering and electronic hot-spots of the two isomers.
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7-Azaindole (The Standard)
1H-pyrrolo[2,3-b]pyridine

5-Azaindole (The Isomer)
1H-pyrrolo[3,2-c]pyridine

N1
(NH)

C2
C3

(SEAr) C4

C5
(Br)

N7
(Pyridine)

Ortho

N5
(Nitrogen)

Isomeric Shift

N1
(NH) C3

C4
(SnAr) C6

Fig 1: Numbering systems showing why '3,5-dibromo' is impossible for 5-azaindole (Pos 5 is N).

Click to download full resolution via product page

Reactivity Profile: 3,5-Dibromo-7-Azaindole[1][4][5]
This molecule is a "bifunctional linchpin." Its utility lies in the differential reactivity of the two

bromine atoms.
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A. Regioselectivity in Cross-Coupling (Suzuki-Miyaura)
The core challenge is selectively coupling one bromine over the other.

C3-Bromine (Pyrrole ring): Electron-rich ring. Historically, C3-halogens in azaindoles are

highly reactive towards oxidative addition with Pd(0) due to the low bond dissociation energy

and "indole-like" character.

C5-Bromine (Pyridine ring): Electron-deficient ring. Typically, electron-deficient aryl halides

react faster in SnAr, but in Pd-catalyzed coupling, the C3-Br is often the first to react,

especially if the N1-position is protected (e.g., Tosyl, SEM).

Experimental Hierarchy:

C3-Functionalization: Occurs first under standard Pd(PPh3)4 conditions.

C5-Functionalization: Requires higher temperatures or more active catalysts (e.g., XPhos,

SPhos) after C3 is substituted.

B. Nucleophilic Aromatic Substitution (SnAr)
3,5-Dibromo-7-azaindole is generally resistant to SnAr at C5 because C5 is meta to the

pyridine nitrogen (N7).

Contrast with 5-Azaindole: Derivatives of 5-azaindole (like 4-chloro-5-azaindole) are highly

reactive in SnAr because the leaving group is ortho to the activating nitrogen.

Reactivity Flowchart
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Pd-Catalyzed Coupling (Suzuki/Sonogashira)

Lithium-Halogen Exchange

3,5-Dibromo-7-azaindole

Step 1: C3-Selective Coupling
(Kinetic Control)

Pd(0), r.t.

C3-Lithiation
(Fastest Exchange)

n-BuLi, -78°C

Step 2: C5-Coupling
(Requires forcing conditions)

Pd(0), Heat, Ligand

Fig 2: Sequential functionalization map. C3 reacts before C5 in most Pd-catalyzed cycles.

Click to download full resolution via product page

Experimental Protocols
These protocols are designed to be self-validating. If the regioselectivity is lost (mixed

products), check the temperature control and N-protection status.

Protocol A: Synthesis of 3,5-Dibromo-7-Azaindole
Target: Preparation of the core scaffold from 7-azaindole.[2]

Starting Material: Dissolve 7-azaindole (1.0 eq) in DMF.

Bromination (C3): Add NBS (1.05 eq) at 0°C. Stir for 1 h.

Checkpoint: TLC should show conversion to mono-bromo species (C3).

Bromination (C5): This is difficult to do directly with high selectivity after C3 is brominated

without over-brominating C2.
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Alternative Route (Industry Standard): Start with 5-bromo-7-azaindole (commercially

available).

Step 1: Dissolve 5-bromo-7-azaindole in DMF.

Step 2: Add NBS (1.1 eq) at room temperature.

Mechanism: The C3 position is the most electron-rich and undergoes SEAr. The existing

Br at C5 deactivates the ring slightly but C3 remains accessible.

Workup: Pour into water, filter precipitate. Recrystallize from EtOH.

Protocol B: Regioselective Suzuki Coupling (C3-
Selective)
Target: 3-Aryl-5-bromo-7-azaindole.

Setup: In a Schlenk flask, combine 3,5-dibromo-7-azaindole (1.0 eq), Aryl-Boronic Acid (1.1

eq), and Na2CO3 (2.0 eq).

Solvent: Degassed Dioxane:Water (4:1).

Catalyst: Pd(PPh3)4 (5 mol%). Note: Use a "slower" catalyst to enhance selectivity. Avoid

XPhos/SPhos for the first step.

Reaction: Heat to 60-80°C (Do not reflux aggressively). Monitor by LCMS.[4]

Validation: The C3-product usually elutes earlier than the starting material on reverse-

phase HPLC.

Observation: If C5 coupling is observed, lower temperature to 40°C.

Purification: Silica gel chromatography (Hexane/EtOAc).

Comparative Data Summary
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Parameter 3,5-Dibromo-7-Azaindole 5-Azaindole Derivatives

Primary Use
Kinase Inhibitors (ATP H-bond

mimic)

Specialized probes (less

common)

C3-Reactivity High (SEAr, Pd-coupling) High (SEAr)

C5-Reactivity
Moderate (Pd-coupling), Low

(SnAr)
N/A (Position 5 is N)

SnAr Hotspot
C6 (Requires activation via N-

oxide)

C4 (Highly reactive due to

ortho-N5)

Solubility Good (due to N7 lone pair) Poor (high lattice energy)

Why 7-Azaindole Wins
The 7-azaindole scaffold mimics the purine core of ATP more effectively than 5-azaindole. The

N7 nitrogen accepts a hydrogen bond (from the kinase hinge region), while the NH (N1)

donates one. In 5-azaindole, the N5 nitrogen is geometrically displaced, often leading to a loss

of this critical "hinge binding" motif.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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